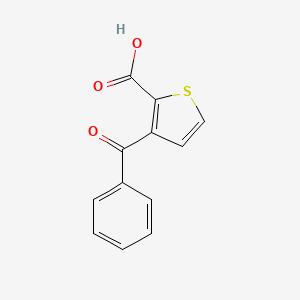

3-Benzoyl-2-thiophenecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241104. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzoylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-10(8-4-2-1-3-5-8)9-6-7-16-11(9)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHLBCVFVQJMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184084 | |

| Record name | 3-Benzoyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30006-03-2 | |

| Record name | 3-Benzoyl-2-thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030006032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30006-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30006-03-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZOYL-2-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4K02HKZ9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzoyl-2-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed, multi-step method for the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid, a valuable building block in medicinal chemistry and materials science. Due to the deactivating nature of the carboxylic acid group, a direct Friedel-Crafts benzoylation of 2-thiophenecarboxylic acid is challenging. The proposed synthesis circumvents this issue by employing a directed ortho-metalation strategy, which provides high regioselectivity for functionalization at the 3-position of the thiophene ring.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process starting from commercially available 2-thiophenecarboxylic acid. This pathway involves:

-

Amide Formation: Protection of the carboxylic acid as a N,N-diisopropylamide, which also serves as a directing group for the subsequent metalation step.

-

Directed ortho-Metalation and Benzoylation: Regioselective lithiation at the 3-position, followed by quenching with a benzoylating agent.

-

Amide Hydrolysis: Deprotection of the amide to yield the final carboxylic acid product.

The overall transformation is depicted in the reaction scheme below:

Experimental Protocols

The following sections provide detailed methodologies for each step of the proposed synthesis.

Step 1: Synthesis of N,N-Diisopropyl-2-thiophenecarboxamide

This initial step involves the conversion of 2-thiophenecarboxylic acid to its corresponding N,N-diisopropylamide. The amide functional group serves as a protecting group for the carboxylic acid and as a directing group for the subsequent regioselective metalation.

-

Protocol:

-

To a solution of 2-thiophenecarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

-

Add a solution of diisopropylamine (2.5 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amide by column chromatography or distillation.

-

Step 2: Synthesis of 3-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamide

This key step utilizes the N,N-diisopropylamide group to direct lithiation specifically to the 3-position of the thiophene ring. The resulting organolithium intermediate is then reacted with benzoyl chloride to introduce the benzoyl group.

-

Protocol:

-

Dissolve N,N-diisopropyl-2-thiophenecarboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add benzoyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the amide to unveil the carboxylic acid, yielding the target product.

-

Protocol:

-

Dissolve the 3-benzoyl-N,N-diisopropyl-2-thiophenecarboxamide (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Data Presentation

The following table summarizes the expected materials and outcomes for the synthesis of this compound. Yields are estimates based on typical efficiencies for these types of reactions.

| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 2-Thiophenecarboxylic acid | 1. SOCl₂ 2. HN(i-Pr)₂ | N,N-Diisopropyl-2-thiophenecarboxamide | 211.33 | 85-95 |

| 2 | N,N-Diisopropyl-2-thiophenecarboxamide | 1. n-BuLi 2. Benzoyl Chloride | 3-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamide | 315.44 | 70-85 |

| 3 | 3-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamide | H₃O⁺, Heat | This compound | 232.26 | 80-90 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

This guide provides a robust and logical pathway for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available equipment. Standard safety precautions for handling the listed reagents are mandatory.

An In-depth Technical Guide to the Reaction Mechanism of 3-Benzoyl-2-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible reaction mechanisms for the synthesis of 3-benzoyl-2-thiophenecarboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Due to the directing effects of the carboxyl group and the inherent reactivity of the thiophene ring, direct Friedel-Crafts benzoylation of 2-thiophenecarboxylic acid is not a viable route for the synthesis of the 3-benzoyl isomer. This guide explores more sophisticated synthetic strategies, with a primary focus on a multi-step pathway involving Directed ortho-Metalation (DoM). An alternative route commencing from 3-benzoylthiophene is also discussed. Detailed experimental protocols, quantitative data from related reactions, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of these synthetic methodologies.

Introduction: The Challenge of Regioselective Synthesis

Thiophene and its derivatives are privileged scaffolds in drug discovery and development, owing to their diverse biological activities. The regioselective functionalization of the thiophene ring is a critical aspect of synthesizing novel therapeutic agents. The synthesis of this compound presents a notable challenge due to the electronic properties of the thiophene ring and the directing influence of the 2-carboxylic acid substituent.

Standard electrophilic aromatic substitution reactions on thiophene, such as Friedel-Crafts acylation, exhibit a strong preference for substitution at the 2- and 5-positions. This is attributed to the superior stabilization of the cationic intermediate through resonance involving the sulfur atom.[1][2] When the 2-position is occupied by a deactivating group like a carboxylic acid, electrophilic attack is further directed to the 5-position. Consequently, the direct benzoylation of 2-thiophenecarboxylic acid is unlikely to yield the desired 3-substituted product in any significant amount.

This guide elucidates a more nuanced and effective synthetic approach, primarily leveraging the principles of Directed ortho-Metalation (DoM), a powerful tool for achieving regioselectivity in aromatic functionalization.

Proposed Primary Reaction Mechanism: Directed ortho-Metalation Pathway

The most plausible and regioselective route for the synthesis of this compound involves a multi-step sequence centered around the Directed ortho-Metalation of a protected 2-thiophenecarboxylic acid derivative. This strategy utilizes a directing group to activate the C-H bond at the adjacent 3-position for deprotonation by a strong base, followed by quenching with a suitable benzoylating agent.

Overall Synthetic Workflow

The proposed synthetic pathway can be summarized in the following logical workflow:

References

Spectroscopic Profile of 3-Benzoyl-2-thiophenecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Benzoyl-2-thiophenecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Molecular Structure and Properties

-

IUPAC Name: 3-benzoylthiophene-2-carboxylic acid

-

Molecular Formula: C₁₂H₈O₃S[1]

-

Molecular Weight: 232.26 g/mol [1]

-

Exact Mass: 232.01941529 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.8-8.0 | Multiplet | 2H | ortho-Protons of the benzoyl group |

| ~7.5-7.7 | Multiplet | 1H | para-Proton of the benzoyl group |

| ~7.4-7.5 | Multiplet | 2H | meta-Protons of the benzoyl group |

| ~7.6 | Doublet | 1H | Thiophene proton at C5 |

| ~7.2 | Doublet | 1H | Thiophene proton at C4 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carboxylic acid carbon (-C OOH) |

| ~185-190 | Ketone carbonyl carbon (-C =O) |

| ~135-140 | Thiophene carbon C2 |

| ~138-142 | Thiophene carbon C3 |

| ~128-132 | Thiophene carbon C4 |

| ~130-134 | Thiophene carbon C5 |

| ~135-138 | Benzoyl ipso-carbon |

| ~128-130 | Benzoyl ortho-carbons |

| ~132-135 | Benzoyl para-carbon |

| ~129-131 | Benzoyl meta-carbons |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, e.g., KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid dimer[2][3] |

| ~1680-1710 | Strong | C=O stretch of the carboxylic acid[2][3] |

| ~1640-1660 | Strong | C=O stretch of the benzoyl ketone |

| ~1580-1600 | Medium-Strong | C=C stretching of the aromatic rings |

| ~1400-1450 | Medium | C-H bending and aromatic ring vibrations |

| ~1210-1320 | Strong | C-O stretch of the carboxylic acid[2] |

| ~910-950 | Medium, Broad | O-H bend of the carboxylic acid dimer[2] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 232 | [M]⁺ (Molecular ion) |

| 215 | [M - OH]⁺ |

| 187 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[4]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon atom appears as a single line. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra would be obtained using a Fourier-transform infrared spectrometer.

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with electrospray ionization (ESI) or electron ionization (EI) being common techniques.

-

Sample Preparation: For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL). For direct-infusion EI-MS, a small amount of the solid sample is placed on a probe.

-

Ionization and Analysis: In ESI, the sample solution is sprayed into the mass spectrometer, where it is ionized. In EI, the sample is vaporized and then bombarded with a high-energy electron beam. The resulting ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

physical and chemical properties of 3-Benzoyl-2-thiophenecarboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Benzoyl-2-thiophenecarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for this specific compound is limited in publicly available literature, this guide compiles available information and provides expected properties based on the analysis of related compounds.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that much of the available data is computed rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₃S | PubChem[1] |

| Molecular Weight | 232.26 g/mol | PubChem[1] |

| IUPAC Name | 3-benzoylthiophene-2-carboxylic acid | PubChem[1] |

| CAS Number | 30006-03-2 | Fluorochem[2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C(=O)O)SC=C2 | Fluorochem[2] |

| InChI Key | ZKHLBCVFVQJMBT-UHFFFAOYSA-N | Fluorochem[2] |

| Predicted XlogP | 2.8 | PubChem[1] |

| Monoisotopic Mass | 232.01941529 Da | PubChem[1] |

Table 1: Physical and Chemical Properties of this compound

Experimental Data

Physical State

While not explicitly stated in the available literature, based on the properties of similar aromatic carboxylic acids, this compound is expected to be a solid at room temperature.

Solubility

Melting and Boiling Points

Experimentally determined melting and boiling points for this compound have not been found in the surveyed literature.

pKa

The acid dissociation constant (pKa) for this compound has not been experimentally determined. As a carboxylic acid, it is expected to be a weak to moderately strong acid.

Spectral Data

Detailed experimental spectra for this compound are not available. However, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons on the benzene and thiophene rings are expected in the range of δ 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically >10 ppm. |

| ¹³C NMR | The carbonyl carbons of the ketone and carboxylic acid are expected to appear in the downfield region of the spectrum (δ > 160 ppm). Aromatic carbons would be observed in the δ 120-140 ppm range. |

| Infrared (IR) | A broad O-H stretching band for the carboxylic acid is expected around 2500-3300 cm⁻¹. Two distinct C=O stretching bands are anticipated: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the benzoyl ketone (around 1650-1680 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 232.26 g/mol . Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and cleavage at the benzoyl group. |

Table 2: Expected Spectral Data for this compound

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of substituted thiophenecarboxylic acids involves the lithiation of a substituted thiophene followed by carboxylation with carbon dioxide.

Proposed Synthesis of this compound

A potential synthetic workflow is outlined below. This protocol is a general guideline and would require optimization for specific laboratory conditions.

Experimental Details:

-

Lithiation: 3-Benzoylthiophene (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, n-butyllithium (1.1 equivalents) is added dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 2-lithiated intermediate.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution of the lithiated intermediate. The reaction is highly exothermic and should be carefully controlled. The reaction mixture is allowed to slowly warm to room temperature while stirring.

-

Work-up and Purification: The reaction is quenched by the addition of dilute aqueous hydrochloric acid. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialty chemical with limited publicly available experimental data. This guide consolidates the known information and provides predicted properties and a plausible synthetic route to aid researchers in their work with this compound. Further experimental studies are necessary to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to 3-Benzoylthiophene-2-carboxylic Acid (CAS 30006-03-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylthiophene-2-carboxylic acid, identified by the CAS number 30006-03-2, is a chemical compound featuring a thiophene ring substituted with benzoyl and carboxylic acid groups. This molecule serves as a potential building block in organic synthesis, particularly in the development of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, structure, and relevant chemical information. While extensive experimental data for this specific compound is limited in publicly accessible literature, this document compiles available computed data and provides context based on the chemical nature of its constituent functional groups.

Chemical Structure and Properties

The structural formula of 3-Benzoylthiophene-2-carboxylic acid is presented below, illustrating the arrangement of the thiophene, benzoyl, and carboxylic acid moieties.

Structure:

Physicochemical Properties

A summary of the computed physicochemical properties for 3-Benzoylthiophene-2-carboxylic acid is provided in the table below. These values are predicted through computational models and offer valuable insights into the compound's expected behavior.[1]

| Property | Value |

| Molecular Formula | C₁₂H₈O₃S |

| Molecular Weight | 232.26 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 232.019415 g/mol |

| Monoisotopic Mass | 232.019415 g/mol |

| Topological Polar Surface Area | 82.6 Ų |

| Heavy Atom Count | 16 |

| Complexity | 284 |

Spectroscopic Properties (Predicted)

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Benzoyl & Thiophene) | δ 7.0 - 8.5 ppm |

| Carboxylic Acid Proton | δ 10 - 13 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon (Ketone) | δ 190 - 200 ppm |

| Carbonyl Carbon (Carboxylic Acid) | δ 165 - 185 ppm | |

| Aromatic Carbons | δ 120 - 140 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O Stretch (Ketone) | ~1680 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z = 232 |

| Major Fragmentation Peaks | Fragments corresponding to the loss of -OH, -COOH, and the benzoyl group. |

Synthesis

A detailed experimental protocol for the synthesis of 3-Benzoylthiophene-2-carboxylic acid is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and syntheses of similar thiophene derivatives. A common approach would involve the Friedel-Crafts acylation of a suitable thiophene precursor.

Proposed Synthetic Workflow

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of thiophene-2-carboxylic acid in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under anhydrous conditions, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added.

-

Acylation: Benzoyl chloride is added dropwise to the cooled reaction mixture. The reaction is then allowed to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The product is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-Benzoylthiophene-2-carboxylic acid.

Biological Activity and Applications

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of 3-Benzoylthiophene-2-carboxylic acid itself. The primary role of this compound appears to be as an intermediate in the synthesis of more complex molecules.

Derivatives of thiophene-carboxylic acids have been investigated for a wide range of biological activities, including as:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory drugs

It is plausible that 3-Benzoylthiophene-2-carboxylic acid could serve as a scaffold for the development of novel therapeutic agents. Further research and biological screening would be necessary to determine if this compound possesses any intrinsic biological activity.

Safety Information

Based on its chemical structure, 3-Benzoylthiophene-2-carboxylic acid is expected to be a skin and eye irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

3-Benzoylthiophene-2-carboxylic acid (CAS 30006-03-2) is a chemical intermediate with potential applications in synthetic organic chemistry. While detailed experimental data for this specific molecule is scarce, its properties can be reasonably predicted based on its structure. This guide provides a summary of the available information to aid researchers and scientists in their work with this compound. Further experimental investigation is required to fully characterize its physicochemical properties, reactivity, and potential biological activity.

References

Analysis of 3-Benzoyl-2-thiophenecarboxylic Acid Crystal Structure: A Technical Overview

A comprehensive analysis of the crystal structure of 3-benzoyl-2-thiophenecarboxylic acid is currently hindered by the absence of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, including PubChem, the Crystallography Open Database (COD), and the Cambridge Structural Database (CSD), no specific structural information has been reported for this compound.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies that would be employed in such an analysis, should the data become available. The following sections outline the standard experimental protocols for crystal structure determination and the anticipated data presentation.

Physicochemical Properties

While crystallographic data is unavailable, fundamental physicochemical properties of this compound have been computed and are available in public databases such as PubChem. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₃S | PubChem[1] |

| Molecular Weight | 232.26 g/mol | PubChem[1] |

| IUPAC Name | 3-benzoylthiophene-2-carboxylic acid | PubChem[1] |

| CAS Number | 30006-03-2 | PubChem[1] |

Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, would necessitate the following key experimental stages:

Synthesis and Purification

The first step involves the chemical synthesis of this compound. While various synthetic routes for thiophenecarboxylic acid derivatives exist, a specific, validated protocol for this compound would be required. Following synthesis, the compound must be purified to a high degree, typically greater than 95%, to ensure the growth of high-quality single crystals.

Single Crystal Growth

Obtaining a single crystal of suitable size and quality is a critical and often challenging step in X-ray crystallography. Common techniques for growing single crystals from a purified compound include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

The choice of solvent and crystallization technique is crucial and often determined empirically.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. This pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods, a process known as structure solution. The initial atomic model is then refined against the experimental data to improve its accuracy. This refinement process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.

Data Presentation

Upon successful determination of the crystal structure, the quantitative data would be summarized in standardized tables. These typically include:

-

Crystal Data and Structure Refinement Table: This table provides key information such as the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume (V), number of molecules in the unit cell (Z), calculated density, absorption coefficient, and final R-factors which indicate the quality of the refined structure.

-

Atomic Coordinates and Equivalent Isotropic Displacement Parameters: This table lists the fractional coordinates (x, y, z) for each non-hydrogen atom in the asymmetric unit, along with their thermal displacement parameters.

-

Bond Lengths and Angles: This table details the distances between bonded atoms and the angles between adjacent bonds.

-

Torsion Angles: This table provides information about the conformation of the molecule by listing the dihedral angles between planes defined by four connected atoms.

-

Hydrogen Bond Geometry: If hydrogen bonds are present in the crystal structure, this table would list the donor, acceptor, and hydrogen atoms involved, along with the corresponding distances and angles.

Visualizations

Visualizations are essential for understanding the three-dimensional arrangement of molecules in the crystal.

Experimental Workflow

The general workflow for crystal structure determination can be visualized as follows:

Figure 1. Generalized workflow for crystal structure determination.

In the absence of specific biological or signaling pathway information for this compound, further visualizations of molecular interactions or logical relationships cannot be generated at this time.

References

A Technical Guide to the Potential Applications of 3-Benzoyl-2-thiophenecarboxylic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective applications of 3-Benzoyl-2-thiophenecarboxylic acid in the realm of materials science. While direct experimental data on this specific molecule is nascent, its unique chemical architecture, featuring a thiophene core, a carboxylic acid moiety, and a benzoyl group, suggests a rich potential for the development of novel functional materials. By drawing parallels with well-characterized thiophene derivatives, this document outlines hypothetical applications, proposes experimental designs, and presents potential quantitative data for future research and development.

Core Molecular Structure and Potential Properties

This compound is an aromatic compound characterized by a central thiophene ring, which is known to impart valuable electronic and photophysical properties. The presence of a carboxylic acid group provides a reactive handle for polymerization and a coordination site for the formation of metal-organic frameworks (MOFs). Furthermore, the benzoyl group can influence the molecule's steric and electronic properties, potentially enhancing π-π stacking interactions and modifying the optoelectronic characteristics of resulting materials.

Key Functional Groups and Their Potential Contributions:

-

Thiophene Ring: Contributes to charge transport, and fluorescence, and provides a rigid, planar backbone.

-

Carboxylic Acid Group: Enables coordination to metal centers for MOF synthesis and can be used as a point of attachment for polymer chains.

-

Benzoyl Group: May enhance thermal stability, influence molecular packing, and modify the electronic properties of the thiophene ring.

Potential Application I: Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound is an ideal ligand for the synthesis of Metal-Organic Frameworks. These porous crystalline materials have garnered significant interest for applications in gas storage, catalysis, and sensing. The thiophene and benzoyl functionalities could introduce unique electronic properties and selective adsorption capabilities to the MOF structure.

Hypothetical MOF Synthesis and Properties

A hypothetical MOF, designated here as M-BTTC (Metal-3-Benzoyl-2-thiophenecarboxylate), could be synthesized through the solvothermal reaction of a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) with this compound.

Table 1: Projected Properties of Hypothetical M-BTTC MOFs

| Property | Hypothetical Value (Zn-BTTC) | Hypothetical Value (Cu-BTTC) | Potential Application |

| BET Surface Area (m²/g) | 1200 - 1800 | 900 - 1500 | Gas Storage (CO₂, CH₄) |

| Pore Volume (cm³/g) | 0.6 - 0.9 | 0.4 - 0.7 | Selective Adsorption |

| Thermal Stability (°C) | Up to 350 | Up to 300 | Catalysis, High-Temp Apps |

| Luminescence Emission (nm) | 450 (Blue) | 520 (Green) | Chemical Sensing, Lighting |

Experimental Protocol: Synthesis of Zn-BTTC MOF

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).

-

Add 0.1 mmol of Zn(NO₃)₂·6H₂O to the solution.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Seal the vial and heat it in an oven at 120 °C for 48 hours.

-

After cooling to room temperature, colorless crystals of Zn-BTTC are collected by filtration.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then immerse them in chloroform for 24 hours to exchange the solvent.

-

Activate the sample by heating under a vacuum at 150 °C for 12 hours to remove the chloroform.

Diagram: Proposed Synthesis Workflow for M-BTTC MOF

Caption: Workflow for the proposed solvothermal synthesis of M-BTTC MOFs.

Potential Application II: Conductive and Light-Emitting Polymers

Thiophene-based polymers are renowned for their semiconducting and electroluminescent properties, making them key materials in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be envisioned as a monomer for the synthesis of novel conjugated polymers. The carboxylic acid can be derivatized to an ester or other functional group suitable for polymerization.

Hypothetical Polymer Synthesis and Properties

A hypothetical polymer, Poly(3-Benzoyl-2-thiophenecarboxylate) (PBTTC), could be synthesized via a palladium-catalyzed cross-coupling reaction, such as Stille or Suzuki coupling, after appropriate functionalization of the monomer.

Table 2: Projected Properties of a Hypothetical PBTTC Polymer

| Property | Hypothetical Value | Potential Application |

| Band Gap (eV) | 2.2 - 2.5 | Active Layer in OLEDs and OPVs |

| Hole Mobility (cm²/Vs) | 10⁻⁴ - 10⁻³ | Organic Field-Effect Transistors (OFETs) |

| Photoluminescence Max (nm) | 550 - 600 (Yellow-Orange) | Emissive Layer in OLEDs |

| Glass Transition Temp (°C) | 150 - 180 | Thermally Stable Devices |

Experimental Protocol: Synthesis of a PBTTC Precursor Monomer

-

Esterification: React this compound with methanol in the presence of a catalytic amount of sulfuric acid under reflux to obtain the methyl ester.

-

Bromination: Brominate the methyl 3-benzoyl-2-thiophenecarboxylate at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) in a mixture of chloroform and acetic acid.

-

Stannylation: React the brominated monomer with hexamethylditin in the presence of a palladium catalyst to create a trimethylstannyl derivative, which can then be used in Stille polymerization.

Diagram: Logical Pathway for Polymer Application

Caption: Logical progression from monomer to polymer and potential device applications.

Concluding Remarks for Future Research

The exploration of this compound in materials science is a promising, yet largely untapped, field. The structural motifs inherent to this molecule provide a strong foundation for the development of advanced functional materials. The hypothetical applications and protocols outlined in this guide are intended to serve as a starting point for researchers. Experimental validation of the proposed syntheses and a thorough characterization of the resulting materials are essential next steps. The unique combination of a thiophene core with carboxylic acid and benzoyl functionalities positions this compound as a versatile building block for the next generation of materials in electronics, catalysis, and sensing.

Biological Activity Screening of 3-Benzoyl-2-thiophenecarboxylic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 3-Benzoyl-2-thiophenecarboxylic acid and its derivatives. While specific biological data for the parent compound is limited in publicly available literature, this document outlines the known activities of structurally related thiophene carboxylic acid derivatives, detailed experimental protocols for their evaluation, and insights into the potential signaling pathways involved.

Overview of Biological Activities

Thiophene carboxylic acid derivatives have emerged as a promising class of compounds with a diverse range of biological activities. The primary areas of investigation have been their antimicrobial and anti-inflammatory properties. Derivatives of 2-thiophenecarboxylic acid, in particular, have demonstrated notable efficacy against a spectrum of microbial pathogens and key inflammatory enzymes.

Data Presentation: Biological Activities of Thiophene Carboxylic Acid Derivatives

The following tables summarize the available quantitative data for various derivatives of thiophene carboxylic acids, providing insights into their potential antimicrobial and anti-inflammatory efficacy.

Table 1: Antimicrobial Activity of 2-Thiophene Carboxylic Acid Thioureides

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [1] |

| Bacillus subtilis | 7.8 - 125 | [1] | |

| Multi-drug resistant Staphylococcus aureus | 125 - 500 | [1] | |

| Fungal strains | 31.25 - 62.5 | [1] |

Table 2: Anti-inflammatory Activity of Thiophene-Based Compounds

| Compound Type | Target Enzyme/Assay | IC50 Value (µM) | Reference |

| Thiophene derivative | 5-Lipoxygenase (5-LOX) | 29.2 | [2] |

| Thiophene derivative with COX/LOX inhibition | Cyclooxygenase-2 (COX-2) | 0.67 | [2] |

| Lipoxygenase (LOX) | 2.33 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Test Compound Dilutions: Serially dilute the test compound in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Adjust the turbidity of the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate, including control wells.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity or measure the optical density (OD) using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Assay: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Materials:

-

Purified COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compound

-

Positive control inhibitor (e.g., celecoxib)

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme and Compound Pre-incubation: In the wells of a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

Detection: Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader. The signal is proportional to the amount of prostaglandin produced.

-

Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on lipoxygenase, another crucial enzyme in the inflammatory pathway.

Materials:

-

Purified lipoxygenase enzyme (e.g., soybean 15-lipoxygenase)

-

Linoleic acid or arachidonic acid (substrate)

-

Reaction buffer (e.g., borate buffer)

-

Test compound

-

Positive control inhibitor (e.g., nordihydroguaiaretic acid)

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation: In a cuvette, mix the reaction buffer and the test compound at different concentrations.

-

Enzyme Addition: Add the lipoxygenase enzyme to the cuvette and incubate for a few minutes.

-

Reaction Initiation: Add the substrate (linoleic or arachidonic acid) to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 234 nm), which corresponds to the formation of the hydroperoxide product.

-

Calculation of Inhibition: Determine the initial reaction rates for each compound concentration and calculate the percentage of inhibition. The IC50 value can then be determined.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by thiophene derivatives and a general workflow for their biological screening.

Caption: General experimental workflow for the biological screening of this compound and its derivatives.

Caption: Simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory thiophene derivatives.

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, implicated in inflammatory responses.

References

The Versatile Building Block: A Technical Guide to 3-Benzoyl-2-thiophenecarboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Benzoyl-2-thiophenecarboxylic acid, a substituted thiophene derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, combining a thiophene core with both a carboxylic acid and a benzoyl group, provide multiple reactive sites for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, properties, and diverse applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with the molecular formula C₁₂H₈O₃S and a molecular weight of 232.26 g/mol [1]. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈O₃S | [PubChem CID: 315607][1] |

| Molecular Weight | 232.26 g/mol | [PubChem CID: 315607][1] |

| Appearance | Solid | General Knowledge |

| Melting Point | 147-149 °C | [Sigma-Aldrich][2] |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the thiophene ring and the benzoyl group. The thiophene protons will appear as doublets or multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the phenyl ring will also resonate in this region. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and is exchangeable with D₂O[3][4].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the benzoyl and carboxylic acid groups, typically in the range of 165-195 ppm[4]. The aromatic carbons of the thiophene and benzene rings will resonate in the region of 120-140 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the ketone and carboxylic acid will appear around 1630-1760 cm⁻¹[5][6].

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound

The primary synthetic route to this compound involves the Friedel-Crafts acylation of a suitable thiophene precursor. A common method is the acylation of 2-thiophenecarboxylic acid with benzoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of 2-Thiophenecarboxylic Acid

This protocol is a general representation of a Friedel-Crafts acylation and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

-

2-Thiophenecarboxylic acid

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add benzoyl chloride to the stirred suspension.

-

To this mixture, add a solution of 2-thiophenecarboxylic acid in anhydrous dichloromethane dropwise via the addition funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Organic Synthesis: A Gateway to Bioactive Heterocycles

The synthetic utility of this compound lies in its ability to serve as a precursor for a variety of heterocyclic systems, many of which exhibit significant biological activity. The presence of the carboxylic acid and ketone functionalities allows for a range of chemical transformations.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities. This compound can be a key starting material for the synthesis of these scaffolds.

A common strategy involves the initial conversion of the carboxylic acid to an amide, followed by cyclization with a suitable reagent. For example, reaction with formamide or urea can lead to the formation of a thieno[2,3-d]pyrimidin-4-one core. The benzoyl group can then be further manipulated or can influence the reactivity of the thiophene ring in subsequent steps.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidinone Derivative (General Procedure)

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Ammonia or an appropriate amine

-

Formamide or urea

-

Suitable solvent (e.g., DMF, dioxane)

Procedure:

-

Convert this compound to its corresponding acid chloride by reacting with thionyl chloride.

-

React the acid chloride with ammonia or a primary amine to form the corresponding amide.

-

Heat the resulting amide with formamide or urea at an elevated temperature to effect cyclization to the thieno[2,3-d]pyrimidinone.

-

Isolate and purify the product by recrystallization or column chromatography.

Synthesis of Pyridothienopyrimidines

Pyridothienopyrimidines are another class of fused heterocycles with reported antimicrobial and anticancer activities. The synthesis of these compounds can also utilize thiophene derivatives as starting materials. While direct synthesis from this compound is less commonly reported, its derivatives can be employed in multi-step sequences to construct the desired tricyclic framework. For instance, the carboxylic acid can be converted to an amino group, which can then undergo condensation and cyclization reactions.

Biological Significance and Drug Development

Thiophene-containing compounds are prevalent in a number of approved drugs and are a focus of ongoing drug discovery efforts. The derivatives of this compound, particularly the thieno[2,3-d]pyrimidines, have shown promise as:

-

Antimicrobial Agents: These compounds have demonstrated activity against a range of bacterial and fungal strains[7][8][9][10]. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

-

Anticancer Agents: Certain thienopyrimidine derivatives have exhibited cytotoxic activity against various cancer cell lines[11][12][13][14][15]. Their mechanism of action can involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For example, some thiophene derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis[16].

The development of new derivatives of this compound continues to be an active area of research, with the goal of identifying novel drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a valuable and adaptable building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting material for the construction of a wide array of complex heterocyclic compounds. The demonstrated biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance for drug development professionals. This guide provides a foundational understanding of the chemistry and potential of this versatile molecule, encouraging further exploration and innovation in the synthesis of novel bioactive compounds.

References

- 1. This compound | C12H8O3S | CID 315607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oiccpress.com [oiccpress.com]

- 16. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Benzoyl-2-thiophenecarboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzoyl-2-thiophenecarboxylic acid, a specialized organic compound. Due to the limited publicly available information, this document focuses on its fundamental chemical properties, plausible synthetic routes based on established thiophene chemistry, and contextualizes its place within the broader landscape of thiophene derivatives. While a definitive historical record of its initial discovery remains elusive in readily accessible literature, its existence is noted in chemical databases and at least one scientific journal from 1977, indicating its synthesis and characterization by that time. This guide aims to serve as a foundational resource for researchers interested in this molecule, offering theoretical synthetic pathways and highlighting areas for future investigation.

Introduction

This compound (CAS No. 30006-03-2) is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The presence of both a benzoyl group at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

While specific details regarding the first synthesis and historical development of this compound are not extensively documented in major chemical archives, its listing in The Journal of Organic Chemistry in 1977 confirms its existence within the scientific domain for several decades. This guide will explore its chemical identity and propose logical synthetic approaches based on well-established principles of thiophene chemistry.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is aggregated from established chemical databases and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| IUPAC Name | 3-benzoylthiophene-2-carboxylic acid | PubChem[1] |

| CAS Number | 30006-03-2 | PubChem[1] |

| Molecular Formula | C₁₂H₈O₃S | PubChem[1] |

| Molecular Weight | 232.26 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C(=O)O)SC=C2 | PubChem[1] |

| InChI Key | ZKHLBCVFVQJMBT-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 2.8 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Predicted Rotatable Bond Count | 2 | PubChem[1] |

Plausible Synthetic Pathways

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The primary disconnection would be the carbon-carbon bond between the benzoyl group and the thiophene ring, suggesting a Friedel-Crafts acylation reaction.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis: Friedel-Crafts Acylation of a Thiophene-2-carboxylic Acid Derivative

The most probable synthetic route to this compound involves the Friedel-Crafts acylation of a suitable thiophene-2-carboxylic acid derivative. The carboxylic acid group is deactivating, which can make electrophilic aromatic substitution challenging. Therefore, the reaction would likely be performed on an ester derivative, such as methyl or ethyl thiophene-2-carboxylate, to moderate the deactivating effect and improve solubility. The ester could then be hydrolyzed to the desired carboxylic acid.

Experimental Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Esterification of Thiophene-2-carboxylic Acid (if starting from the acid): Thiophene-2-carboxylic acid would be converted to its methyl or ethyl ester using standard methods, such as refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

-

Friedel-Crafts Acylation:

-

To a solution of the thiophene-2-carboxylic acid ester in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), a Lewis acid catalyst such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) would be added at low temperature (e.g., 0 °C).

-

Benzoyl chloride would then be added dropwise to the stirred mixture.

-

The reaction would be allowed to proceed at a controlled temperature until completion, as monitored by techniques like Thin Layer Chromatography (TLC).

-

The reaction would be quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer would be separated, washed, dried, and the solvent evaporated to yield the crude ester of this compound.

-

-

Hydrolysis:

-

The crude ester would be dissolved in an alcoholic solvent (e.g., ethanol) and treated with an aqueous solution of a strong base, such as sodium hydroxide.

-

The mixture would be heated to reflux to facilitate the saponification of the ester.

-

After cooling, the reaction mixture would be acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The solid product would be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.

-

Historical Context and Discovery

Potential Applications and Future Research

Given the structural features of this compound, several potential areas of application and future research can be envisioned:

-

Medicinal Chemistry: The thiophene ring is a well-known bioisostere of the benzene ring and is present in numerous approved drugs. The carboxylic acid and benzoyl functionalities provide handles for further chemical modification to generate libraries of compounds for screening against various biological targets. For instance, thiophene-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes.

-

Materials Science: Thiophene-containing polymers are known for their conductive properties. The benzoyl group could be modified to introduce polymerizable functionalities, leading to the development of novel functional polymers with potential applications in electronics and photonics.

Further research is required to isolate or synthesize this compound, fully characterize its spectroscopic and physicochemical properties, and explore its reactivity and potential biological activities.

Conclusion

This compound is a thiophene derivative with potential as a synthetic intermediate. While its history is not well-documented, its structure suggests a straightforward synthesis via Friedel-Crafts acylation of a thiophene-2-carboxylic acid ester followed by hydrolysis. This technical guide provides a foundational understanding of this compound based on available data and established chemical principles, and it is hoped that it will stimulate further research into its properties and applications. The lack of detailed experimental and quantitative data highlights a gap in the current scientific literature, presenting an opportunity for new investigations in the field of thiophene chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzoyl-2-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a two-step synthetic sequence involving the preparation of 3-benzoylthiophene followed by a regioselective lithiation and subsequent carboxylation. This protocol is intended to furnish researchers with a reliable procedure to obtain the target compound in good yield and purity.

Introduction

This compound and its derivatives are important intermediates in the development of various pharmacologically active compounds and functional organic materials. The presence of the benzoyl group at the 3-position and the carboxylic acid at the 2-position of the thiophene ring offers multiple points for further chemical modification, making it a versatile scaffold in organic synthesis. The synthetic route detailed herein provides a practical approach for the laboratory-scale preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process, beginning with the synthesis of 3-benzoylthiophene, which is then carboxylated at the 2-position.

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Benzoylthiophene

This procedure outlines the Friedel-Crafts acylation of thiophene to produce 3-benzoylthiophene. While Friedel-Crafts acylation of thiophene typically favors substitution at the 2-position, specific conditions can be employed to obtain the 3-substituted product, although it may be formed as a minor isomer requiring purification. A more regioselective synthesis might involve a multi-step process not detailed here.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene | C₄H₄S | 84.14 | 8.4 g (7.9 mL) | 0.1 |

| Benzoyl chloride | C₇H₅ClO | 140.57 | 14.1 g (11.8 mL) | 0.1 |

| Stannic chloride (SnCl₄) | SnCl₄ | 260.52 | 26.1 g (11.8 mL) | 0.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| 1 M Hydrochloric acid | HCl | 36.46 | 100 mL | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 100 mL | - |

| Brine | NaCl | 58.44 | 100 mL | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (8.4 g, 0.1 mol) and 100 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add stannic chloride (26.1 g, 0.1 mol) to the stirred solution via the dropping funnel over 15 minutes.

-

In a separate dry dropping funnel, place benzoyl chloride (14.1 g, 0.1 mol) dissolved in 50 mL of anhydrous DCM.

-

Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for 2 hours.

-

Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will be a mixture of 2- and 3-benzoylthiophene. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 3-benzoylthiophene isomer.

Expected Yield: The yield of 3-benzoylthiophene can vary significantly depending on the reaction conditions and purification efficiency.

Step 2: Synthesis of this compound

This protocol describes the regioselective lithiation of 3-benzoylthiophene at the 2-position, followed by carboxylation with carbon dioxide.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Benzoylthiophene | C₁₁H₈OS | 188.25 | 9.4 g | 0.05 |

| Diisopropylamine | C₆H₁₅N | 101.19 | 7.1 g (10.2 mL) | 0.07 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 28 mL | 0.07 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Dry ice (solid CO₂) | CO₂ | 44.01 | ~50 g | - |

| 1 M Hydrochloric acid | HCl | 36.46 | 100 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 100 mL | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diisopropylamine (7.1 g, 0.07 mol) and 50 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (28 mL of a 2.5 M solution in hexanes, 0.07 mol) to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes to form lithium diisopropylamide (LDA), then cool back down to -78 °C.

-

In a separate flask, dissolve 3-benzoylthiophene (9.4 g, 0.05 mol) in 100 mL of anhydrous THF.

-

Add the 3-benzoylthiophene solution dropwise to the LDA solution at -78 °C over 30 minutes.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the reaction mixture. The color of the solution should fade. Continue adding dry ice until the color is completely discharged.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction with 100 mL of 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and extract the product into the aqueous phase by washing with saturated sodium bicarbonate solution (2 x 50 mL).

-

Acidify the combined aqueous bicarbonate extracts to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Expected Yield: 70-80%